2-(2-Cyanoethoxy)benzonitrile
Description
Contextualization of Benzonitrile (B105546) Derivatives in Organic Synthesis
Benzonitrile derivatives are a class of aromatic organic compounds that serve as fundamental building blocks and intermediates across a wide spectrum of chemical applications. ontosight.aiontosight.aiatamankimya.com Their core structure, a benzene (B151609) ring attached to a cyano (-C≡N) group, makes them versatile precursors in organic synthesis. atamankimya.comwikipedia.org The cyano group can undergo a variety of chemical transformations, making it a valuable functional group for constructing more complex molecules. atamankimya.com
Historically, benzonitrile itself was first identified in 1844 by Hermann Fehling, who deduced its structure from the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org Since this discovery, the family of benzonitrile derivatives has expanded immensely. In contemporary research, these compounds are widely used as key synthetic intermediates for pharmaceuticals, agrochemicals, dyes, and fine chemicals. atamankimya.comacs.org They are integral to the production of resins and can act as specialized solvents. atamankimya.com
A significant application of benzonitrile derivatives is in coordination chemistry. They readily form complexes with transition metals, such as palladium, creating intermediates that are soluble in organic solvents. wikipedia.org These complexes, like bis(benzonitrile)palladium(II) dichloride, are particularly useful because the benzonitrile ligands can be easily replaced by stronger ligands, facilitating a wide range of catalytic reactions. wikipedia.org Furthermore, modern synthetic methods, including palladium-catalyzed cyanation reactions, provide practical and scalable routes to produce diverse benzonitrile derivatives from corresponding aryl halides. acs.org Their role as precursors for compounds like N-substituted benzamides and various heterocyclic systems underscores their established importance in the synthetic chemist's toolkit. wikipedia.org
Significance of Cyanoethoxy Moieties in Advanced Molecular Design
The cyanoethoxy group, and the closely related cyanoethyl group, are functional moieties that are strategically incorporated into molecules to achieve specific properties in advanced molecular design. ontosight.airesearchgate.net Their inclusion can significantly influence a molecule's solubility, reactivity, thermal stability, and pharmacokinetic properties. cymitquimica.com These characteristics make them valuable in fields ranging from medicinal chemistry to materials science. ontosight.aicymitquimica.com
In bio-organic and medicinal chemistry, the cyanoethoxy moiety is used to modify nucleosides and other bioactive compounds. A (2-cyanoethoxy)phosphinyl group, for example, is a key component in phosphoramidite (B1245037) chemistry, the standard method for the chemical synthesis of oligonucleotides for applications in gene therapy and diagnostics. cymitquimica.comgoogle.com Such modifications are often employed to improve the stability and pharmacokinetic profiles of nucleoside analogs. cymitquimica.com The cyanoethyl group can also serve as a handle for further chemical modification, allowing for the diversification of molecular structures to fine-tune their interaction with biological targets. ontosight.ai Furthermore, the vibrational properties of nitrile groups are sensitive to their local electric field, a phenomenon known as the Stark effect, which allows molecules containing cyanoethyl groups to be used as probes in studies of electrochemical interfaces. mdpi.com
Fundamental Structural and Electronic Considerations of 2-(2-Cyanoethoxy)benzonitrile
The specific structure of this compound dictates its physical and chemical behavior. The molecule consists of a benzonitrile unit where the cyano group is at position 1, and a cyanoethoxy group (-O-CH₂-CH₂-C≡N) is attached at position 2 of the benzene ring. This ortho-substitution pattern imposes significant steric and electronic interactions between the two functional groups.
Basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| Molecular Formula | C₁₀H₈N₂O | sigmaaldrich.com |
| Molecular Weight | 172.19 g/mol | sigmaaldrich.com |
| InChI Key | FBKRDJYGWLSUFM-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyanoethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5H,3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKRDJYGWLSUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis of 2 2 Cyanoethoxy Benzonitrile
Strategies for Introducing the Cyanoethoxy Group onto Benzonitrile (B105546) Scaffolds
The introduction of the cyanoethoxy group is a critical step in the synthesis of the target molecule. This is typically accomplished through the reaction of a suitable benzonitrile precursor with a reagent that can provide the cyanoethoxy group.
A primary and direct route to 2-(2-Cyanoethoxy)benzonitrile involves the etherification of 2-cyanophenol with a 3-hydroxypropanenitrile precursor. 2-Cyanophenol, also known as salicylonitrile, serves as the benzonitrile scaffold. chemicalbook.comcymitquimica.comchemimpex.com It is a white to light yellow crystalline powder and is a key intermediate in the synthesis of various organic compounds. chemicalbook.comchemimpex.com The synthesis of 2-cyanophenol itself can be achieved through methods such as the dehydration of salicylaldoxime (B1680748) or the reaction of salicylamide (B354443) with phosgene. chemicalbook.comchemicalbook.comgoogle.com
The etherification reaction, a variation of the Williamson ether synthesis, typically involves the deprotonation of the hydroxyl group of 2-cyanophenol to form a more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on an electrophilic 3-carbon species containing a cyano group and a suitable leaving group. A common precursor for the cyanoethoxy group is 3-bromopropanenitrile. For instance, the reaction of substituted anthranilonitriles with 3-bromopropanenitrile in the presence of a base like potassium tert-butoxide (t-BuOK) in anhydrous DMF has been shown to yield 2-(cyanoethylamino)benzonitriles. researchgate.net
The core of the etherification strategy is the O-alkylation of the phenolic oxygen of 2-cyanophenol. The mechanism of phenol (B47542) alkylation can be complex, with the potential for both O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring). nih.govresearchgate.net In the context of synthesizing this compound, reaction conditions are chosen to favor O-alkylation.
The reaction proceeds via a nucleophilic substitution mechanism. The phenoxide ion, generated by a base, acts as the nucleophile. The choice of base is crucial; strong bases are generally required to deprotonate the weakly acidic phenol. The electrophile is typically an alkyl halide, such as 3-bromopropanenitrile, where the bromine atom serves as a good leaving group. The reaction is an S_N2 (bimolecular nucleophilic substitution) type, where the nucleophilic phenoxide attacks the carbon atom bearing the leaving group, displacing it in a single concerted step. The presence of the electron-withdrawing cyano group on the benzonitrile ring can influence the acidity of the phenolic proton, potentially making it easier to deprotonate compared to unsubstituted phenol.
Computational studies, such as those using density functional theory (DFT), have been employed to understand the mechanistic pathways of phenol alkylation. nih.gov These studies can help in predicting the most energetically favorable reaction pathway, whether it be O-alkylation or C-alkylation, and can aid in the selection of appropriate catalysts and reaction conditions to maximize the yield of the desired ether product. nih.gov
Alternative Synthetic Routes to Related Cyano-Functionalized Aromatic Ethers
While direct etherification is a common approach, other synthetic strategies can be employed to generate related cyano-functionalized aromatic ethers, which could potentially be adapted for the synthesis of this compound.
Nucleophilic aromatic substitution (S_NAr) offers an alternative pathway. masterorganicchemistry.comyoutube.commasterorganicchemistry.com In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.com In the context of synthesizing the target molecule, one could envision a scenario where a precursor with a leaving group at the 2-position of the benzonitrile ring reacts with the sodium salt of 3-hydroxypropanenitrile. However, the cyano group itself is a strong electron-withdrawing group, which could activate the ring for such a substitution.
The mechanism of S_NAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com This step is typically the rate-determining step. The leaving group is then eliminated in a subsequent fast step to restore the aromaticity of the ring. The rate of the reaction is highly dependent on the nature of the leaving group and the electron-withdrawing substituents on the ring. masterorganicchemistry.com
Another approach involves the cation-radical accelerated nucleophilic aromatic substitution (CRA-S_NAr) of alkoxy arenes. nsf.gov This method utilizes a photoredox catalyst to achieve the cyanation of methoxyarenes, demonstrating the functionalization of carbon-oxygen bonds. nsf.gov
Instead of starting with a pre-formed benzonitrile ring, the cyano group can be introduced at a later stage of the synthesis. There are numerous methods for the cyanation of aromatic rings. researchgate.net Palladium-catalyzed reactions are commonly used for this purpose. diva-portal.org For example, a palladium(II)-catalyzed para-C-H cyanation of arenes has been developed. researchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are typically varied include the choice of solvent, base, temperature, and reaction time.
| Parameter | Condition | Rationale |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) | These solvents are effective at solvating the cation of the base, leaving the anion more "naked" and therefore more reactive. |
| Base | Strong bases (e.g., K₂CO₃, NaH, t-BuOK) | A strong base is required to efficiently deprotonate the phenolic hydroxyl group. The choice of base can also influence the reaction rate and selectivity. researchgate.net |
| Temperature | Varies depending on the specific reactants and solvent | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. Optimization is necessary to find the balance between reaction speed and selectivity. |
| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) | In biphasic systems, these catalysts can facilitate the transfer of the nucleophile from the aqueous phase to the organic phase, thereby increasing the reaction rate. |
| Reactant Stoichiometry | Typically a slight excess of the alkylating agent | Using a slight excess of the alkylating agent can help to drive the reaction to completion. |
For instance, in the synthesis of related compounds, the use of cesium carbonate (Cs₂CO₃) as a base in DMF at elevated temperatures has been reported. amazonaws.com Microwave-assisted synthesis has also emerged as a technique for rapid and clean reactions, although it is often more suitable for laboratory-scale synthesis. The optimization process often involves a systematic variation of these parameters to identify the conditions that provide the highest isolated yield of the desired product.
Advanced Purification and Isolation Techniques for Ether-Nitrile Compounds
The purification and isolation of ether-nitrile compounds, such as this compound, are critical steps to ensure high purity of the final product, which is essential for subsequent applications and characterization. Achieving high purity often requires a combination of techniques to remove unreacted starting materials, catalysts, byproducts, and other impurities. Advanced methodologies focus on exploiting the specific physicochemical properties of the target compound, such as polarity, solubility, and volatility.
Commonly employed strategies for the purification of aromatic nitriles and related ether compounds include chromatographic methods, crystallization, distillation, and extraction. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Chromatographic Methods
Chromatography is a powerful set of techniques for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. miamioh.edu
Column Chromatography: This is a fundamental purification technique where the stationary phase, typically silica (B1680970) gel or alumina, is packed into a column. miamioh.edurochester.edu A solvent system (mobile phase), often a mixture like hexanes/ethyl acetate, is used to elute the components. miamioh.edu Compounds are separated based on their polarity, with less polar compounds generally eluting faster. For ether-nitrile compounds, which possess moderate polarity due to the ether linkage and nitrile groups, column chromatography is highly effective. Flash chromatography, a variation that applies pressure to the top of the column, can significantly speed up the separation process. miamioh.edu For acid-sensitive compounds, triethylamine-deactivated silica gel can be used to prevent degradation on the acidic silica surface. rochester.edu
High-Performance Liquid Chromatography (HPLC): HPLC is an advanced form of column chromatography that uses high pressure to pump the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times. miamioh.edu Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile mixtures), is particularly common. miamioh.edunih.gov This method separates compounds based on hydrophobicity. nih.gov HPLC is often used for analytical assessment of purity but can also be employed for preparative purification to obtain high-purity materials, with purities often exceeding 97%. researcher.life
Thin Layer Chromatography (TLC): TLC is primarily an analytical technique used to quickly assess the purity of a sample and to determine the optimal solvent system for column chromatography. miamioh.edu It involves spotting the sample on a plate coated with a stationary phase (like silica gel) and developing it in a chamber with a mobile phase. miamioh.edu The separated spots are often visualized under UV light. miamioh.edu
Interactive Table: Comparison of Chromatographic Techniques
| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Principle of Separation | Primary Use |
|---|---|---|---|---|
| Column Chromatography | Silica Gel, Alumina rochester.edu | Hexanes/Ethyl Acetate, Dichloromethane/Acetonitrile miamioh.edu | Polarity | Preparative Purification |
| HPLC (Reversed-Phase) | C18, C8 (Non-polar) miamioh.edunih.gov | Water/Acetonitrile, Water/Methanol miamioh.edu | Hydrophobicity | Analytical & Preparative |
| Thin Layer Chromatography | Silica Gel, Alumina miamioh.edu | Hexanes/Ethyl Acetate miamioh.edu | Polarity | Analytical (Purity Check) |
Crystallization and Recrystallization
Crystallization is a highly effective technique for purifying solid organic compounds. iscientific.org The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solubility decreases with temperature, the target compound forms crystals, while impurities tend to remain in the solution (mother liquor). iscientific.org
The choice of solvent is crucial. For nitrile-containing compounds, solvents from the nitrile series, such as acetonitrile, have been found to be effective. iscientific.org Acetonitrile is often preferred due to its low cost and ease of removal. iscientific.org Sometimes, a solvent mixture, like ether/hexane, is used for recrystallization. google.com Fractional crystallization, which involves a series of partial freezing steps, can be used to achieve very high purity for some nitriles. researchgate.netatamanchemicals.com If the product is essentially pure after initial synthesis, it may be collected by simple filtration and then recrystallized from an appropriate solvent if higher purity is desired. google.com
Interactive Table: Key Aspects of Crystallization for Purification
| Parameter | Description | Importance | Example |
|---|---|---|---|
| Solvent Selection | The impure compound should be highly soluble at high temperatures and poorly soluble at low temperatures. | Determines yield and purity of crystals. iscientific.org | Acetonitrile for nitrile compounds iscientific.org; Ether/Hexane mixture. google.com |
| Temperature Control | Gradual cooling promotes the formation of larger, purer crystals. | Slow cooling allows for selective crystallization, excluding impurities. iscientific.org | Cooling a solution from its boiling point to 5°C or lower. iscientific.org |
| Filtration | Physical separation of the purified crystals from the impurity-rich mother liquor. | Isolation of the final product. iscientific.orggoogle.com | Vacuum filtration to collect crystals. |
Distillation and Other Techniques
Distillation: For liquid compounds, distillation is a primary purification method. While this compound is a solid at room temperature, related liquid benzonitriles are often purified by distillation under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures. researchgate.netatamanchemicals.com This technique separates compounds based on differences in their boiling points. Steam distillation can also be used to remove certain impurities like carbylamines. researchgate.netatamanchemicals.com
Extraction: Liquid-liquid extraction is used to separate a compound from a mixture by partitioning it between two immiscible liquid phases. This is often part of the workup procedure following a reaction. For instance, after steam distillation, a product might be extracted into a solvent like ether, washed with dilute aqueous solutions (e.g., sodium carbonate) to remove acidic impurities, and then dried. researchgate.netatamanchemicals.com
Sublimation: For some solid compounds, sublimation can be an effective purification method. google.com This process involves heating the solid until it turns directly into a gas, which then re-solidifies into pure crystals upon contacting a cold surface, leaving non-volatile impurities behind.
Chemical Treatment: Specific impurities can sometimes be removed by chemical reaction. For example, isonitriles, which can be present as impurities in nitrile synthesis, can be removed by treatment with concentrated hydrochloric acid. researchgate.netatamanchemicals.com
Reactivity Profiles and Chemical Transformations of 2 2 Cyanoethoxy Benzonitrile
Reactions Involving the Nitrile Functionality
The carbon-nitrogen triple bond (C≡N) in both the benzonitrile (B105546) and the cyanoethyl moieties is a key reactive center. This bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.
The electrophilic carbon atom of the nitrile group is a target for a wide array of nucleophiles. chemistrysteps.com Organometallic reagents, such as Grignard and organolithium compounds, can add to the nitrile group. The initial reaction forms an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone, providing a method for forming new carbon-carbon bonds. chemistrysteps.comlibretexts.org
For 2-(2-Cyanoethoxy)benzonitrile, a selective reaction with one equivalent of a Grignard reagent could potentially be directed towards the more reactive benzonitrile group, although reaction at both sites is possible with excess reagent.
Table 1: Nucleophilic Addition to Nitrile Groups
| Reagent | Intermediate | Final Product (after hydrolysis) |
|---|---|---|
| Grignard Reagent (R-MgX) | Imine salt | Ketone |
| Organolithium Reagent (R-Li) | Imine salt | Ketone |
Nitrile groups can be readily reduced to primary amines using strong reducing agents. ucalgary.ca This transformation is a valuable synthetic route for introducing amine functionalities. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. ucalgary.cachemguide.co.uklibretexts.org
The reaction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Typically, the reaction is performed in an anhydrous ether solvent, followed by an aqueous workup to produce the primary amine. chemguide.co.uk Alternatively, catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel can also achieve this reduction. chemguide.co.uk Given the presence of two nitrile groups in this compound, treatment with a sufficient amount of a strong reducing agent would be expected to convert both groups to their corresponding primary amines.
Table 2: Reduction of Nitrile Groups to Primary Amines
| Reagent | Conditions | Expected Product |
|---|
Nitriles can be hydrolyzed to form carboxylic acids under either acidic or basic conditions. libretexts.orgchemistrysteps.com This reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comlumenlearning.com
Acid-Catalyzed Hydrolysis : Heating the nitrile under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, yields a carboxylic acid and an ammonium (B1175870) salt. libretexts.orggoogle.com The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water. libretexts.orglumenlearning.com
Base-Catalyzed Hydrolysis : Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, initially forms a carboxylate salt and ammonia. chemistrysteps.comlibretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org
For this compound, complete hydrolysis would convert both nitrile groups into carboxylic acid groups.
Table 3: Hydrolysis of Nitrile Groups
| Conditions | Intermediate | Final Product |
|---|---|---|
| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid |
| Basic (e.g., 1. NaOH, heat; 2. H₃O⁺) | Amide, then Carboxylate Salt | Carboxylic Acid |
Electrophilic Aromatic Substitution on the Benzonitrile Ring System
Electrophilic aromatic substitution (EAS) on the this compound ring is influenced by the directing effects of both the cyano (-CN) group and the 2-cyanoethoxy (-OCH₂CH₂CN) group. The cyano group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the alkoxy group is an activating, ortho, para-directing group because of the electron-donating resonance effect of the oxygen atom's lone pairs.
Detailed research findings on specific electrophilic aromatic substitution reactions of this compound are not extensively documented. However, the expected outcomes can be predicted based on the known behavior of similarly substituted aromatic compounds.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(2-cyanoethoxy)benzonitrile and 6-Nitro-2-(2-cyanoethoxy)benzonitrile |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-2-(2-cyanoethoxy)benzonitrile and 6-Bromo-2-(2-cyanoethoxy)benzonitrile |
| Sulfonation | SO₃, H₂SO₄ | 4-(2-Cyanoethoxy)benzonitrile-3-sulfonic acid and this compound-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-(2-cyanoethoxy)benzonitrile and 6-Acyl-2-(2-cyanoethoxy)benzonitrile |
This table is predictive and based on established principles of electrophilic aromatic substitution.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Benzonitrile Derivatives
The benzonitrile moiety, when functionalized with a leaving group such as a halide, can participate in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to be a substrate in these reactions, it would first need to be halogenated (e.g., brominated or iodinated) at one of the available ring positions, as guided by the principles of electrophilic aromatic substitution discussed in the previous section.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. A hypothetical 4-bromo-2-(2-cyanoethoxy)benzonitrile could be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org A halogenated derivative of this compound could react with alkenes like styrene (B11656) or acrylates to introduce a vinyl group onto the aromatic ring. wikipedia.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This would allow for the introduction of an alkynyl substituent onto the benzonitrile ring of a halogenated this compound.
Buchwald-Hartwig Amination: This is a palladium-catalyzed amination of aryl halides. wikipedia.org A halogenated this compound could be coupled with primary or secondary amines to introduce amino functionalities. wikipedia.org
Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative
| Reaction Type | Substrate Example | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | 4-Bromo-2-(2-cyanoethoxy)benzonitrile | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Phenyl-2-(2-cyanoethoxy)benzonitrile |
| Heck | 4-Iodo-2-(2-cyanoethoxy)benzonitrile | Styrene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 4-Styryl-2-(2-cyanoethoxy)benzonitrile |
| Sonogashira | 4-Bromo-2-(2-cyanoethoxy)benzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(Phenylethynyl)-2-(2-cyanoethoxy)benzonitrile |
| Buchwald-Hartwig | 4-Bromo-2-(2-cyanoethoxy)benzonitrile | Morpholine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 4-Morpholino-2-(2-cyanoethoxy)benzonitrile |
This table presents hypothetical reactions to illustrate the potential of the target compound in cross-coupling reactions following an initial halogenation step.
Intramolecular Cyclization and Heterocycle Formation via Nitrile Reactivity
The structure of this compound, with a nitrile group tethered to a benzonitrile ring via an ether linkage, presents the potential for intramolecular cyclization to form heterocyclic systems. The reactivity of the nitrile group is key to these transformations.
One plausible transformation is the formation of a chromane (B1220400) derivative. Under basic conditions, the methylene (B1212753) group adjacent to the terminal cyano group could be deprotonated. The resulting carbanion could then undergo an intramolecular nucleophilic attack on the cyano group of the benzonitrile ring. Subsequent hydrolysis and rearrangement could lead to the formation of a chromanone ring system. This type of reaction is analogous to the Thorpe-Ziegler cyclization, which involves the intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis. researchgate.netrsc.org
Alternatively, under acidic conditions, the ether oxygen could protonate, making the adjacent methylene group susceptible to nucleophilic attack by the nitrogen of the terminal cyano group, potentially leading to a different heterocyclic scaffold. The synthesis of chromanones from phenols and acrylonitrile, which proceeds through a similar 3-(aryloxy)propanenitrile intermediate, suggests that such cyclizations are feasible.
Table 3: Potential Intramolecular Cyclization Products of this compound
| Reaction Conditions | Proposed Intermediate | Final Product | Heterocycle Formed |
| Base-catalyzed (e.g., NaH, NaOEt) | Intramolecular carbanion attack | 4-Iminochroman-5-carbonitrile (after cyclization) / 4-Chromanone-5-carbonitrile (after hydrolysis) | Chromane |
| Acid-catalyzed (e.g., H₂SO₄, PPA) | Protonated ether intermediate | Potentially a fused pyridinone derivative | Pyridinone |
This table outlines plausible cyclization pathways and products based on known reactions of similar compounds.
Investigation of Radical Pathways in this compound Transformations
The nitrile group can act as a radical acceptor in cascade reactions, providing a pathway for the construction of carbo- and heterocyclic structures. Radical pathways involving this compound could be initiated at several positions.
One possibility involves the generation of a radical on the ethoxy chain. For instance, hydrogen abstraction from one of the methylene groups would generate a carbon-centered radical. This radical could then undergo intramolecular addition to the cyano group of the benzonitrile ring. The resulting iminyl radical could then be trapped by a hydrogen donor to yield a substituted dihydroisoquinoline derivative.
Another potential radical pathway could be initiated by the addition of an external radical to the benzonitrile ring. The resulting radical intermediate could then undergo cyclization onto the tethered cyanoethoxy side chain.
Furthermore, photochemical methods, particularly visible-light photoredox catalysis, have emerged as powerful tools for initiating tin-free radical cyclizations under mild conditions. rsc.org Such conditions could potentially be applied to induce novel transformations in this compound, especially if an unsaturated moiety were introduced into the molecule.
Table 4: Plausible Radical-Mediated Transformations of this compound
| Radical Initiation | Key Intermediate | Potential Product Type |
| Hydrogen abstraction from ethoxy chain | Carbon-centered radical on the side chain | Dihydroisoquinoline derivative |
| External radical addition to benzonitrile | Aryl radical intermediate | Spirocyclic heterocycle |
| Photoredox-catalyzed initiation (on a modified substrate) | Radical cation/anion | Complex polycyclic structures |
This table presents hypothetical radical pathways and is intended to illustrate the potential for such transformations.
Advanced Spectroscopic and Structural Elucidation of 2 2 Cyanoethoxy Benzonitrile
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups within the 2-(2-Cyanoethoxy)benzonitrile molecule. The spectra are characterized by distinct bands corresponding to the vibrational modes of its specific structural components.
Key Research Findings:
Nitrile Groups (C≡N): The most prominent features in the vibrational spectra are the stretching vibrations of the two nitrile groups. The aromatic nitrile (benzonitrile) typically shows a strong, sharp band in the region of 2220-2240 cm⁻¹. The aliphatic nitrile of the cyanoethoxy group is expected to appear at a slightly different frequency, often in the 2240-2260 cm⁻¹ range, due to the different electronic environment. nii.ac.jpnih.gov Anharmonic computations on benzonitrile (B105546), a core component of the target molecule, show the C≡N stretching fundamental to be a reliable feature for identification. cost-cosy.eufrontiersin.org
Aromatic Ring (C₆H₄): The 1,2-disubstituted benzene (B151609) ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found in the 740-780 cm⁻¹ range for ortho-disubstitution.
Ether Linkage (C-O-C): The presence of the ether group is confirmed by the characteristic C-O-C stretching vibrations. These typically manifest as strong bands, with an asymmetric stretch around 1200-1270 cm⁻¹ and a symmetric stretch near 1020-1080 cm⁻¹.
Aliphatic Chain (-CH₂-CH₂-): The methylene (B1212753) groups in the ethoxy chain are identified by their C-H stretching vibrations, which occur just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), and by their scissoring (∼1465 cm⁻¹) and rocking (∼720 cm⁻¹) bending vibrations.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Aliphatic C≡N | Stretching | 2240 - 2260 | 2240 - 2260 | Medium-Strong |
| Aromatic C≡N | Stretching | 2220 - 2240 | 2220 - 2240 | Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | 2850 - 2960 | Medium |
| Aromatic C=C | Stretching | 1400 - 1600 | 1400 - 1600 | Medium-Strong |
| -CH₂- | Scissoring | ~1465 | ~1465 | Medium |
| Aryl-O | Asymmetric Stretch | 1200 - 1270 | 1200 - 1270 | Strong |
| Alkyl-O | Symmetric Stretch | 1020 - 1080 | 1020 - 1080 | Strong |
| Aromatic C-H | Out-of-plane Bend | 740 - 780 | Weak | Strong |
Note: This table is predictive, based on data from related benzonitrile and aliphatic nitrile compounds. nii.ac.jpnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom.
Key Research Findings:
¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-7.8 ppm), exhibiting a complex splitting pattern due to spin-spin coupling, characteristic of an ortho-disubstituted system. The two methylene groups of the cyanoethoxy chain (-O-CH₂-CH₂-CN) are expected to appear as two distinct triplets in the aliphatic region. The protons closer to the oxygen atom (-O-CH₂) would be deshielded and appear further downfield (around δ 4.2-4.4 ppm) compared to the protons adjacent to the nitrile group (-CH₂-CN), which would appear around δ 2.8-3.0 ppm.
¹³C NMR Spectrum: The carbon NMR spectrum will display ten unique signals corresponding to the ten carbon atoms in the molecule. The two nitrile carbons (C≡N) are expected in the δ 115-120 ppm range. chemicalbook.comchemicalbook.com The six aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon attached to the oxygen (C-O) being the most downfield in this group. The two methylene carbons (-O-C H₂-C H₂-CN) will appear in the aliphatic region, with the carbon bonded to oxygen resonating around δ 60-70 ppm and the carbon adjacent to the nitrile group appearing further upfield around δ 15-25 ppm. oregonstate.edu
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| Aromatic CH | 7.0 - 7.8 | 115 - 135 | Multiplet |
| Aromatic C-O | - | 155 - 160 | - |
| Aromatic C-CN | - | 105 - 115 | - |
| Aromatic C≡N | - | 117 - 119 | - |
| -O-CH₂- | 4.2 - 4.4 | 60 - 70 | Triplet |
| -CH₂-CN | 2.8 - 3.0 | 15 - 25 | Triplet |
| Aliphatic C≡N | - | 116 - 118 | - |
Note: Predicted shifts are relative to TMS and based on spectral data from analogous structures like 2-methoxybenzonitrile (B147131) and other substituted benzonitriles. rsc.orgbmrb.io
High-Resolution Mass Spectrometry Techniques for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement.
Key Research Findings: The molecular formula of this compound is C₁₀H₈N₂O. HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, can measure the mass of the molecular ion ([M]⁺ or [M+H]⁺) with precision to several decimal places. This allows for the unambiguous determination of the elemental composition. The calculated exact mass of C₁₀H₈N₂O is 172.0637 g/mol . An experimental HRMS measurement confirming this value would validate the molecular formula and distinguish it from any potential isomers or impurities with the same nominal mass. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further confirm the structure by showing characteristic losses, such as the loss of the cyanoethoxy side chain.
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides information on the electronic transitions within the molecule and its resulting optical properties.
Key Research Findings:
UV-Visible Absorption: The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the benzonitrile chromophore. These are primarily π → π* transitions of the aromatic ring. Typically, substituted benzenes show strong absorption bands in the 250-290 nm range. nist.govshimadzu.com The presence of the cyano and cyanoethoxy substituents can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity compared to unsubstituted benzonitrile.
Fluorescence Emission: Benzonitrile itself is known to fluoresce, and this property is often retained in its derivatives. nii.ac.jp Upon excitation at a wavelength corresponding to its absorption band, this compound would be expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The emission properties, including quantum yield and lifetime, can be sensitive to the solvent environment, a phenomenon known as solvatochromism, which is observed in related donor-π-acceptor molecules. researchgate.net
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
While the specific crystal structure for this compound is not available, a detailed analysis of the closely related compound 2-(Cyanomethoxy)benzonitrile (C₉H₆N₂O) provides significant predictive insights into its likely solid-state conformation and intermolecular interactions. researchgate.net
Key Research Findings from 2-(Cyanomethoxy)benzonitrile:
Molecular Conformation: The molecule adopts an L-shaped structure where the cyanomethoxy group is nearly perpendicular to the plane of the benzonitrile ring. A similar conformation can be anticipated for the slightly longer cyanoethoxy chain.
Crystal Packing and Intermolecular Interactions: The crystal packing is dominated by a network of weak intermolecular interactions. Molecules assemble into dimers through C-H···N and C-H···O hydrogen bonds. These dimers are further linked into sheets.
π-π Stacking: The structure exhibits significant π-π interactions between the benzene rings of adjacent molecules, leading to offset π-stacking arrangements that contribute to the stability of the crystal lattice. researchgate.net It is highly probable that this compound would engage in similar non-covalent interactions to form a stable crystal structure. Studies on other nitrile-containing compounds also highlight the importance of C-H···N interactions in defining their crystal structures. sciforum.netmdpi.com
Interactive Data Table: Crystallographic Data for the Related Compound 2-(Cyanomethoxy)benzonitrile
| Parameter | Value |
| Empirical Formula | C₉H₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 13.95 Å, b = 7.91 Å, c = 14.54 Å |
| β = 98.49° | |
| Molecules per Unit Cell (Z) | 8 (two independent molecules) |
| Key Interactions | C-H···N, C-H···O, π-π stacking |
Source: Data from the crystallographic study of 2-(Cyanomethoxy)benzonitrile. researchgate.net
Electrochemical Spectroscopic Investigations of Surface Adsorption and Reactivity
Electrochemical studies on benzonitrile and its derivatives reveal the reactivity of the nitrile group and the aromatic system, providing a basis for predicting the behavior of this compound.
Key Research Findings:
Redox Behavior: The primary electrochemical activity of benzonitrile derivatives involves the reduction of the nitrile group. acs.org Electrochemical techniques like cyclic voltammetry can be used to study the formation of radical anions upon electron transfer. The potential at which this reduction occurs is influenced by the substituents on the aromatic ring. The presence of the electron-donating ether group in this compound would likely make the reduction slightly more difficult compared to unsubstituted benzonitrile.
Surface Adsorption: Aromatic compounds, including benzonitriles, can adsorb onto electrode surfaces. This adsorption can be studied using techniques like electrochemical impedance spectroscopy (EIS) or by analyzing the changes in voltammetric profiles. The adsorption process is influenced by the electrode material, the solvent, and the molecular structure. The two polar nitrile groups and the ether oxygen in this compound could play a significant role in its orientation and binding to an electrode surface.
Electrochemical Reactions: Studies have shown that benzonitriles can participate in various electrochemical reactions, such as C-H amidation, where the nitrile acts as an amino source under specific catalytic conditions. rsc.orgnih.govresearchgate.net Other investigations have explored the decomposition of halogenated benzonitrile anion radicals and electro-induced cascade reactions, demonstrating the diverse reactivity of the benzonitrile scaffold. acs.orgnih.gov
Computational and Theoretical Investigations of 2 2 Cyanoethoxy Benzonitrile
Applications and Role in Advanced Organic Synthesis and Materials Science Research
2-(2-Cyanoethoxy)benzonitrile as a Precursor in Heterocyclic Chemistry
While the direct use of this compound in the synthesis of specific heterocycles is not extensively documented in readily available literature, its structural motifs are present in precursors for important heterocyclic systems. The principles of heterocyclic synthesis allow for postulation on its potential applications.
The synthesis of quinolines often involves the cyclization of precursors containing an aniline (B41778) or a related nitrogen-containing aromatic ring with a suitable three-carbon unit. For instance, the Friedländer annulation is a classic method for quinoline (B57606) synthesis. While there is no direct evidence of this compound being used in this context, related benzonitrile (B105546) derivatives are key starting materials.
Similarly, pyrazole (B372694) synthesis typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Multi-component reactions are also a common strategy for synthesizing complex pyrazole structures, such as pyrano[2,3-c]pyrazoles. jptcp.comnih.govnih.gov The cyano groups in this compound could potentially be transformed into functionalities suitable for participating in such cyclization reactions.
| Heterocycle | General Synthetic Precursors | Potential Role of this compound |
| Quinolines | 2-aminobenzaldehydes/ketones, anilines | Derivatization to introduce amino or carbonyl functionalities ortho to the benzonitrile group. |
| Pyrazoles | 1,3-dicarbonyl compounds, hydrazines | Transformation of the nitrile groups into carbonyl or related functionalities. |
Fused ring systems are prevalent in pharmaceuticals and functional materials. The synthesis of such systems often relies on intramolecular cyclization reactions or cycloaddition processes. The two nitrile groups in this compound could be selectively functionalized to create precursors for intramolecular reactions, leading to the formation of fused heterocyclic rings. For example, partial reduction of one nitrile followed by reaction with the other could be a hypothetical route to a fused nitrogen-containing ring.
Contributions to Biocatalytic Transformations
The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and sustainability. Nitrilases, in particular, are enzymes that catalyze the hydrolysis of nitrile groups to carboxylic acids.
Nitrilases are known to hydrolyze a wide range of nitrile compounds. researchgate.net The hydrolysis of dinitriles by nitrilases is of particular interest as it can provide access to cyanocarboxylic acids, which are valuable synthetic intermediates. The reaction proceeds under mild conditions, typically at neutral pH and room temperature, avoiding the harsh conditions of chemical hydrolysis. organic-chemistry.org
A key feature of enzymatic reactions is their high selectivity. In the case of a dinitrile like this compound, a nitrilase could potentially exhibit regioselectivity, hydrolyzing one nitrile group in preference to the other. For instance, a nitrilase might selectively hydrolyze the aliphatic nitrile over the aromatic one, or vice-versa. This selectivity would be dictated by the enzyme's active site architecture. While specific studies on this compound are not prominent, research on other dinitriles has demonstrated the feasibility of regioselective hydrolysis by nitrilases.
Furthermore, if the substrate possesses a chiral center, nitrilases can exhibit enantioselectivity, preferentially hydrolyzing one enantiomer over the other. This is a powerful tool for the synthesis of enantiomerically pure compounds.
| Biocatalytic Transformation | Key Aspect | Relevance to this compound |
| Enzyme-Mediated Hydrolysis | Use of nitrilases to convert nitriles to carboxylic acids. | Potential for selective hydrolysis of one or both nitrile groups under mild conditions. |
| Regioselectivity | Preferential reaction at one of two similar functional groups. | Potential for selective hydrolysis of either the aliphatic or aromatic nitrile group. |
| Enantioselectivity | Preferential reaction of one enantiomer in a racemic mixture. | Applicable if a chiral center is introduced into the molecule. |
Integration into Functional Materials Development
The properties of organic materials are intrinsically linked to their molecular structure. The incorporation of specific functional groups can be used to tune the electronic and physical properties of materials for applications in electronics and photonics. While direct applications of this compound in this area are not widely reported, its constituent parts, benzonitrile and cyanoethoxy groups, are relevant to materials science. For example, benzonitrile derivatives are used as building blocks for liquid crystals and in the synthesis of phthalocyanines, which have applications as dyes and in organic electronics. The cyano group is a strong electron-withdrawing group, and its incorporation into organic molecules can influence their electronic properties.
Optoelectronic Materials and Dye Sensitized Systems
No specific research was found that details the use of this compound in the development of optoelectronic materials or its application as a component in dye-sensitized systems.
Precursors for Advanced Organic Electronic Devices
There is no available literature indicating that this compound has been utilized as a precursor for the synthesis of materials for advanced organic electronic devices.
Design and Synthesis of Advanced Benzonitrile-Based Architectures
While the synthesis of advanced benzonitrile-based architectures is a significant area of chemical research, no studies were identified that specifically focus on or utilize this compound for these purposes.
The potential for this compound to participate in supramolecular assembly or form self-assembled systems has not been reported in the reviewed literature.
No information was found regarding the incorporation of this compound into donor-acceptor systems for charge transfer applications.
Future Research Directions and Emerging Trends
Development of Green Chemistry Approaches for Synthesis
The primary synthesis of 2-(2-Cyanoethoxy)benzonitrile involves the cyanoethylation of 2-hydroxybenzonitrile (B42573) with acrylonitrile. wikipedia.org This reaction traditionally relies on strong base catalysts and can be exothermic, posing challenges for temperature control and leading to the potential for unwanted polymerization of acrylonitrile. organicreactions.orggoogle.com Future research is trending towards the development of more sustainable and environmentally benign synthetic protocols.
Key areas for future investigation include:
Ionic Liquids as Recyclable Catalysts/Solvents: Research into the synthesis of other benzonitriles has demonstrated the efficacy of ionic liquids, which can act as a co-solvent, catalyst, and phase-separation agent. rsc.orgsemanticscholar.org This approach eliminates the need for corrosive reagents or metal catalysts and simplifies product separation and catalyst recycling. rsc.orgresearchgate.net Future work will likely adapt these ionic liquid systems for the cyanoethylation step, aiming for quantitative yields and full recyclability of the reaction medium.
Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate organic reactions, including the synthesis of various nitrile-containing compounds like benzylidenemalononitrile (B1330407) derivatives. nih.gov This technique offers rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods. wjpmr.com Applying microwave-assisted organic synthesis (MAOS) to the production of this compound could represent a significant step forward in process efficiency and energy conservation.
Heterogeneous Catalysis: The use of solid-supported catalysts, such as anion-exchange resins, offers advantages in terms of catalyst separation and reuse, which are central tenets of green chemistry. google.com Developing robust, reusable heterogeneous catalysts for the cyanoethylation of phenols could streamline the manufacturing process and reduce waste.
| Method | Typical Conditions | Advantages for Future Research | Challenges |
|---|---|---|---|
| Traditional Base Catalysis | Strong bases (e.g., hydroxides, alkoxides), organic solvents, conventional heating. organicreactions.org | Well-established procedures. | Exothermic reactions, difficult catalyst removal, potential for side reactions. google.com |
| Ionic Liquid-Mediated Synthesis | Dual-role ionic liquid as solvent and catalyst, moderate temperatures (e.g., 120 °C). rsc.orgsemanticscholar.org | Eliminates need for other catalysts, easy product separation, recyclable system. researchgate.net | Cost and viscosity of some ionic liquids. |
| Microwave-Assisted Synthesis | Solvent-free or minimal solvent, rapid heating (minutes). nih.govwjpmr.com | Drastically reduced reaction times, improved energy efficiency, higher yields. | Scalability for industrial production. |
| Heterogeneous Catalysis | Solid-supported catalysts (e.g., resins), flow chemistry or batch reactors. google.com | Simplified workup, catalyst reusability, suitability for continuous processes. | Catalyst deactivation, mass transfer limitations. |
Exploration of Novel Catalytic Methods for Functionalization
Beyond its synthesis, the functionalization of this compound opens pathways to a vast chemical space of novel derivatives. Both the aromatic ring and the two distinct nitrile groups serve as handles for chemical modification. Future research will likely pivot from classical transformations to advanced catalytic methods.
Emerging catalytic trends applicable to this molecule include:
C–H Bond Functionalization: Direct C–H functionalization is a powerful tool for modifying aromatic cores without the need for pre-functionalized substrates. Recent advances have shown that electrochemical C–H amidation of benzene (B151609) derivatives can be achieved using nitriles as the nitrogen source, catalyzed by copper salts under mild conditions. nih.gov This suggests a future pathway for selectively introducing amide functionalities onto the benzonitrile (B105546) ring of the target molecule.
Photoredox Catalysis: Visible-light photoredox catalysis enables the generation of radical species under exceptionally mild conditions, allowing for unique chemical transformations. researchgate.net This methodology could be explored for functionalizing the benzonitrile core or the aliphatic side chain of this compound, potentially through radical addition or coupling reactions.
Selective Nitrile Group Transformation: The molecule contains two nitrile groups—one aromatic and one aliphatic—offering an opportunity for selective catalytic transformations. Future research could focus on developing catalysts that can selectively hydrogenate, hydrolyze, or engage one nitrile group in cycloaddition reactions while leaving the other intact. Such selectivity would be invaluable for the streamlined synthesis of complex, multifunctional molecules.
| Reaction Type | Potential Reagents & Catalysts | Target Site on Molecule | Potential Product Class |
|---|---|---|---|
| Electrochemical C–H Amidation | Copper salt catalyst, electrochemical cell. nih.gov | Benzene ring | N-Aryl amides |
| Photoredox C-H Alkylation | Organic photoredox catalyst, visible light. researchgate.net | Benzene ring or ethyl side chain | Alkylated benzonitriles |
| Selective Catalytic Hydrogenation | Transition metal catalysts (e.g., Rh, Ru) with specific ligands. | One of the two nitrile groups | Amines, imines |
| Catalytic Hydrolysis | Metal- or enzyme-based catalysts. | One of the two nitrile groups | Amides, carboxylic acids |
Advanced Applications in Bio-inspired Chemistry and Chemical Biology
While direct biological applications of this compound are not yet established, its structural components are found in molecules of significant biological relevance. Future research may leverage these connections to explore its potential in bio-inspired chemistry and chemical biology.
Potential research avenues include:
Scaffold for Medicinal Chemistry: Benzonitrile moieties are present in numerous pharmaceutically active compounds. asianpubs.orgmedcraveonline.com The unique substitution pattern of this compound could serve as a novel scaffold for fragment-based drug discovery programs targeting enzymes or receptors where the nitrile and ether functionalities can form key interactions.
Chemical Biology Probes: The cyanoethyl group is widely used as a protecting group for phosphate (B84403) groups in the automated synthesis of oligonucleotides, a cornerstone of chemical biology. wikipedia.org The stability of the cyanoethoxy linkage and its potential for cleavage under specific conditions could be explored for developing new protecting groups or bio-cleavable linkers for drug delivery systems.
Bio-inspired Chromophores: Cyanine-type dyes, known for their use as biological reporters, have been developed from bio-inspired heterocyclic systems. mdpi.com The conjugated system of the benzonitrile core in this compound, while modest, could be extended through chemical modification to create novel fluorophores or chromophores for sensing and imaging applications.
Interdisciplinary Research with Materials Science and Nanotechnology
The combination of a rigid aromatic platform with flexible side chains and polar nitrile groups makes this compound an intriguing candidate for materials science applications. Interdisciplinary research bridging organic synthesis and materials engineering is expected to be a fruitful area.
Future directions in this domain include:
Organic Electronics: Benzonitrile derivatives are increasingly used as host materials in high-efficiency blue Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org The bipolar properties (electron-accepting nitrile and potentially electron-donating ether) of this compound could be harnessed. Future work may involve designing and synthesizing oligomers or polymers based on this structure for use in optoelectronic devices.
Coordination Polymers and MOFs: Benzonitrile is known to form coordination complexes with transition metals, serving as a labile ligand in synthetic intermediates. The presence of two nitrile groups and an ether oxygen atom in this compound provides multiple potential coordination sites. This opens the door to designing novel coordination polymers or metal-organic frameworks (MOFs) with unique topologies and potential applications in gas storage, separation, or catalysis.
Nanocatalysis and Confined Synthesis: Research has shown that benzonitriles can be synthesized with high selectivity and efficiency within the sub-nano spaces of zeolites containing transition metal oxide clusters. medcraveonline.com Future studies could explore the use of this compound as a precursor or building block within such nanoconfined environments to create novel nanomaterials or to study its reactivity under spatial constraint.
| Application Area | Relevant Molecular Features | Future Research Goal |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Benzonitrile core (electron-accepting), potential bipolar character. rsc.orgrsc.org | Development of novel host materials for blue TADF/PhOLEDs. |
| Coordination Polymers / MOFs | Two nitrile groups and one ether oxygen as potential ligand sites. | Synthesis of new porous or functional materials for catalysis or separation. |
| Advanced Polymers | Potential for polymerization through nitrile chemistry or ring modification. | Creation of specialty polymers with high thermal stability or specific dielectric properties. |
| Nanomaterials | Use as a building block in confined spaces like zeolites. medcraveonline.com | Template-directed synthesis of novel nanostructures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
